molecular formula C4H7F2NO B15227535 (R)-4,4-Difluoropyrrolidin-3-ol

(R)-4,4-Difluoropyrrolidin-3-ol

Cat. No.: B15227535
M. Wt: 123.10 g/mol
InChI Key: BYLFAFMPLXFJDF-GSVOUGTGSA-N
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Description

(R)-4,4-Difluoropyrrolidin-3-ol is a chiral fluorinated building block of high value in medicinal chemistry and drug discovery research. The compound features a pyrrolidine ring—a common nitrogen-containing heterocycle—substituted with a 3-ol group and geminal difluoro atoms at the 4-position. The strategic incorporation of fluorine atoms can significantly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and membrane permeability, making it a crucial modification for optimizing lead compounds . The stereochemistry of the (R)-enantiomer is particularly significant for creating targeted molecules with specific chiral requirements, often leading to differentiated biological activity and selectivity compared to its racemic or (S)-enantiomer counterparts. This compound is primarily employed as a versatile synthetic intermediate or a core scaffold in the development of novel bioactive molecules. Researchers utilize this building block to explore structure-activity relationships (SAR), especially in the synthesis of potential receptor antagonists and other pharmacologically active targets . As a high-value research chemical, it is essential for library synthesis, lead optimization campaigns, and the development of new therapeutic agents. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C4H7F2NO

Molecular Weight

123.10 g/mol

IUPAC Name

(3R)-4,4-difluoropyrrolidin-3-ol

InChI

InChI=1S/C4H7F2NO/c5-4(6)2-7-1-3(4)8/h3,7-8H,1-2H2/t3-/m1/s1

InChI Key

BYLFAFMPLXFJDF-GSVOUGTGSA-N

Isomeric SMILES

C1[C@H](C(CN1)(F)F)O

Canonical SMILES

C1C(C(CN1)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,4-Difluoropyrrolidin-3-ol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available pyrrolidine derivatives.

    Fluorination: Introduction of fluorine atoms at the 4-position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Hydroxylation: The hydroxyl group at the 3-position can be introduced through various methods, including asymmetric reduction of ketones or direct hydroxylation of the corresponding pyrrolidine derivative.

Industrial Production Methods

Industrial production of ®-4,4-Difluoropyrrolidin-3-ol may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-4,4-Difluoropyrrolidin-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of 4,4-difluoropyrrolidin-3-one.

    Reduction: Formation of 4,4-difluoropyrrolidin-3-amine.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

®-4,4-Difluoropyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of ®-4,4-Difluoropyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Fluorination Patterns and Substitutions

  • Its molecular weight matches the R-form (171.57 g/mol) but differs in optical activity .
  • 1-Benzyl-4,4-difluoropyrrolidin-3-ol (CAS: 1914929-46-6): The benzyl group at the 1-position enhances lipophilicity (LogP increase), making it more suitable for blood-brain barrier penetration in CNS drug candidates. Molecular weight: 213.22 g/mol .
  • (4R)-1-Boc-3,3-difluoro-4-hydroxypyrrolidine (AS99480): The tert-butoxycarbonyl (Boc) protecting group improves stability during synthetic steps but requires deprotection for final applications. Fluorines at 3,3-positions instead of 4,4- alter ring conformation and electronic effects .

Functional Group Modifications

  • trans-4-Fluoropyrrolidin-3-amine diHCl (AS96693): Replacing the hydroxyl group with an amine increases basicity (pKa ~9.5), favoring interactions with acidic biological targets. MW: 197.06 g/mol .
  • (3R)-1-Boc-3-fluoro-3-(hydroxymethyl)pyrrolidine (AS99147): A hydroxymethyl group at the 3-position introduces additional hydrogen-bonding sites, while monofluoro substitution reduces steric hindrance compared to difluoro analogs .

Physical and Chemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Purity Key Features
(R)-4,4-Difluoropyrrolidin-3-ol 1638764-82-5* 171.57 (HCl salt) 99% Industrial grade, high solubility
(S)-4,4-Difluoropyrrolidin-3-ol HCl 2344751-63-7 171.57 ≥95% Enantiomeric purity critical for APIs
1-Benzyl-4,4-difluoropyrrolidin-3-ol 1914929-46-6 213.22 ≥95% Lipophilic, discontinued
trans-4-Fluoropyrrolidin-3-amine diHCl - 197.06 ≥95% High basicity, priced at $520

*Hydrochloride salt

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